molecular formula C33H25N3O3 B12452703 2-hydroxy-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide

2-hydroxy-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide

Cat. No.: B12452703
M. Wt: 511.6 g/mol
InChI Key: COATXKJQCBTEPW-UHFFFAOYSA-N
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Description

2-hydroxy-N’-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide is a complex organic compound that features a combination of indole, naphthalene, and hydrazide moieties

Preparation Methods

The synthesis of 2-hydroxy-N’-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate hydrazide under reflux conditions in ethanol . The reaction mixture is then cooled, and the precipitate is filtered and recrystallized from ethanol to obtain the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide involves its interaction with molecular targets and pathways. For instance, in biological systems, it may bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other indole and naphthalene derivatives, such as:

Compared to these compounds, 2-hydroxy-N’-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H25N3O3

Molecular Weight

511.6 g/mol

IUPAC Name

2-hydroxy-N-[2-hydroxy-1-(naphthalen-1-ylmethyl)indol-3-yl]imino-2,2-diphenylacetamide

InChI

InChI=1S/C33H25N3O3/c37-31-30(34-35-32(38)33(39,25-15-3-1-4-16-25)26-17-5-2-6-18-26)28-20-9-10-21-29(28)36(31)22-24-14-11-13-23-12-7-8-19-27(23)24/h1-21,37,39H,22H2

InChI Key

COATXKJQCBTEPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N=NC3=C(N(C4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)O)O

Origin of Product

United States

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